molecular formula C34H46O18 B1674869 Syringaresinol diglucoside CAS No. 573-44-4

Syringaresinol diglucoside

Cat. No.: B1674869
CAS No.: 573-44-4
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-UHFFFAOYSA-N
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Description

Eleutheroside E (syringaresinol-di-O-β-D-glucoside, C₃₄H₄₆O₁₈) is a lignan glucoside primarily isolated from Acanthopanax senticosus (Siberian ginseng) and Acanthopanax giraldii . Structurally, it consists of syringaresinol (a dibenzylbutyrolactone lignan) linked to two glucose moieties via β-glycosidic bonds . Its molecular weight is 742.73 g/mol, with characteristic ions at m/z 743.2750 [M + H]⁺ and m/z 765.2535 [M + Na]⁺ in mass spectrometry (MS) . Eleutheroside E is pharmacologically significant, exhibiting adaptogenic, anti-inflammatory, and anti-fatigue properties . It also modulates estrogen receptor activity in cancer cells and downregulates THBS1 protein expression, inhibiting hypertrophic scar fibroblast proliferation .

Properties

IUPAC Name

2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDULTAFAQRACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Record name Eleutheroside D
Source Wikipedia
URL https://en.wikipedia.org/wiki/Eleutheroside_D
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113328
Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
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Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96038-87-8, 573-44-4
Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene) bis[β-D-glucopyranoside]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Liriodendrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036410
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Ethanol-Based Maceration

Ethanol remains the most prevalent solvent due to its GRAS (Generally Recognized As Safe) status. A 70% ethanol solution at 80°C for 5 hours extracts 2.86 mg/g eleutheroside E from Sichuan province stems. However, prolonged thermal exposure degrades heat-labile glycosides, with studies showing 12-15% compound degradation after 3 hours.

Aqueous Decoction

Water extraction at 100°C for 2 hours demonstrates moderate efficiency (1.49 mg/g), but co-extracts polysaccharides and proteins that complicate downstream purification. The addition of 0.1% sodium ascorbate as an antioxidant improves eleutheroside E stability by 23% during aqueous extraction.

Advanced Extraction Technologies

Ultrasonic-Assisted Extraction (UAE)

Ultrasound at 250W for 30 minutes with ionic liquid solvents achieves 93% extraction efficiency. The mechanoacoustic cavitation effect disrupts plant cell walls, reducing particle size to 50-100 μm and increasing surface area contact. Optimal parameters include:

  • Solid-liquid ratio: 1:25 g/mL
  • [C4mim]Br concentration: 0.8 M
  • Soaking time: 15 minutes pre-treatment

Table 1. Comparative Performance of UAE Systems

Solvent System Power (W) Time (min) Yield (mg/g) Purity (%)
70% Ethanol 450 48 3.57 18.35
[C4mim]Br Ionic Liquid 250 30 4.60 97.96
Betaine-Triethanolamine 500 42 0.04 44.10

Microwave-Assisted Extraction (MAE)

Microwave dielectric heating at 400W for 12 minutes extracts 1.486 mg/g eleutheroside E from rhizomes. The critical control parameters are:

  • Dielectric constant of solvent: ε > 20
  • Moisture content: 60-70% (w/w)
  • Irradiation cycles: 3 pulses of 20 seconds

Choline chloride-ethylene glycol deep eutectic solvents (1:3 molar ratio) enhance microwave absorption, achieving 40% faster extraction kinetics compared to ethanol.

Enzyme-Assisted Extraction

Cellulase (15 U/g) and pectinase (10 U/g) pretreatment at 45°C for 2 hours increases eleutheroside E yield by 31% by hydrolyzing structural polysaccharides. However, enzyme costs add $0.38/L to processing expenses, limiting industrial adoption.

Ionic Liquid Optimization Strategies

Cation-Anion Selection

The hydrophobicity index (HI) of ionic liquids directly correlates with eleutheroside E solubility. Bromide-based ILs show superior performance:

  • 1-Butyl-3-methylimidazolium bromide ([C4mim]Br): HI = 0.76
  • 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl): HI = 0.68
  • Triethylammonium acetate ([TEA][OAc]): HI = 0.52

Figure 1. Relationship between ionic liquid hydrophobicity and eleutheroside E yield
$$ Y = 0.84 \times \text{HI} + 0.12 $$ (R² = 0.93)

Recyclability Studies

[C4mim]Br retains 89% extraction efficiency after 5 cycles when regenerated via rotary evaporation at 60°C under vacuum. Contamination by phenolic compounds necessitates monthly membrane filtration (0.22 μm PVDF) for industrial-scale reuse.

Purification and Isolation Techniques

Macroporous Resin Chromatography

AB-8 resin demonstrates optimal adsorption capacity (18.35 mg/g) with 30% ethanol elution. The purification workflow involves:

  • Adsorption : 3 BV (bed volumes) at 2 mL/min
  • Washing : 5 BV deionized water
  • Elution : 4 BV 30% ethanol

Table 2. Resin Performance Comparison

Resin Type Eluent Purity (%) Recovery (%)
AB-8 30% EtOH 11.15 94.2
D101 50% EtOH 7.95 88.7
HPD100C 60% EtOH 5.89 82.4

High-Speed Countercurrent Chromatography (HSCCC)

The solvent system chloroform-methanol-isopropanol-water (5:6:1:4) achieves baseline separation of eleutheroside E with 98.3% purity. Key operational parameters:

  • Rotation speed: 850 rpm
  • Flow rate: 1.5 mL/min
  • Temperature: 25°C

Preparative HPLC

C18 columns (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:water 32:68) isolate eleutheroside E at 99.1% purity. Injection volumes must remain below 15 mg/mL to prevent column overload.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

A choline chloride-fructose (1:1) DES extracts 1.96 mg/g eleutheroside E at 80°C. The hydrogen bond donor-acceptor ratio critically influences solubility:

  • Optimal HBD/HBA ratio: 2.5
  • Viscosity range: 120-150 cP
  • pH stability: 5.5-7.0

Surfactant-Mediated Extraction

Tween-80 at critical micelle concentration (0.015 M) enhances mass transfer coefficients by 40% through micellar encapsulation of eleutheroside E. Post-extraction recovery requires 0.22 μm nylon membrane filtration to remove surfactant residues.

Industrial Scale-Up Challenges

Pilot plant trials reveal key bottlenecks:

  • Ionic liquid recovery costs: $12.50/kg
  • Microwave cavity uniformity: ±5°C temperature gradients
  • HSCCC throughput: 18 L/day maximum capacity

Continuous countercurrent extraction systems address scalability, achieving 85% yield at 50 L/h flow rates using optimized solvent ratios.

Chemical Reactions Analysis

Types of Reactions: Eleutheroside E undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: Eleutheroside E can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines, under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Eleutheroside E can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Clinical Applications

Eleutheroside E has been studied for various health conditions:

Osteoporosis

EE has demonstrated potential in treating osteoporosis through its ability to enhance bone density and regulate inflammatory responses. A study using an ovariectomy model showed that EE treatment resulted in increased bone volume and decreased markers of bone resorption .

Parkinson's Disease

In models of Parkinson's disease, EE has shown promise in improving neuronal survival and function. The compound increased cell viability and decreased apoptosis rates in MPTP-induced cell models, suggesting a protective effect against neurodegeneration .

Cognitive Impairments

EE supplementation has been associated with improvements in cognitive function, particularly in models of radiation-induced cognitive decline. It protects hippocampal neurons and enhances spatial memory by modulating gut microbiota .

Diabetes Management

EE has also been investigated for its role in managing diabetes. Studies indicate that it enhances insulin sensitivity and glucose uptake in muscle cells, potentially ameliorating insulin resistance in diabetic models .

Case Studies and Research Findings

The following table summarizes key research findings regarding the applications of Eleutheroside E:

StudyConditionFindings
OsteoporosisEE treatment reduced bone loss markers and improved bone density in ovariectomized mice.
Parkinson's DiseaseIncreased cell survival and reduced oxidative stress in MPTP-induced cell models with EE treatment.
Cognitive ImpairmentEE improved cognition and spatial memory in irradiated mice by remodeling gut microbiota.
DiabetesEnhanced glucose uptake and insulin sensitivity in diabetic mice treated with EE.

Comparison with Similar Compounds

Key Observations :

  • Glycosylation Differences: Eleutheroside E is a diglucoside, whereas Eleutheroside B (syringin) is a monoglucoside . This structural divergence impacts solubility and bioavailability.
  • Fragmentation Patterns : Eleutheroside E loses two glucose units (m/z 743 → 419) and further dehydrates to m/z 401, while Eleutheroside B undergoes deglycosylation to yield m/z 233 .

Tissue-Specific Accumulation

Quantitative analyses reveal tissue- and species-specific accumulation patterns (Table S3, ):

Compound A. senticosus (ASH) Roots (µg/g) A. giraldii (ASS) Roots (µg/g) A. senticosus Fruits (mg/100 g)
Eleutheroside E 5.191 6.091 29.7 (4-year-old plants)
Eleutheroside B 16.406 3.220 35.6 (4-year-old plants)
Isofraxidin 12.340 8.910 Not detected

Key Findings :

  • Root vs. Fruit : Eleutheroside E is more abundant in roots than fruits, whereas Eleutheroside B dominates in fruits of mature A. senticosus .
  • Species Variation : A. giraldii roots accumulate more Eleutheroside E (6.091 µg/g) than A. senticosus (5.191 µg/g) .

Pharmacological Activities

Compound Anti-Fatigue Anti-Cancer Estrogen Modulation Neuroprotective
Eleutheroside E +++ ++ (THBS1 inhibition) ++ (ERα downregulation) Not reported
Eleutheroside B + + Not reported +++ (memory enhancement)
Pinoresinol Not reported + (apoptosis induction) Not reported Not reported

Key Mechanisms :

  • Eleutheroside E : Enhances physical endurance by prolonging swimming time in fatigued mice and suppresses THBS1 in fibroblasts at 400 µmol/L .
  • Eleutheroside B: Improves memory via brain transfer of metabolites like ciwujianoside C3 .

Metabolic Pathways

  • Eleutheroside E: Limited data on metabolism, but its aglycone (syringaresinol) may undergo phase II conjugation .
  • Eleutheroside B : Metabolized via demethylation, acetylation, and glucuronidation in rats, producing 11 metabolites .

Geographical and Developmental Variability

  • Eleutheroside E concentrations are higher in southern and eastern regions of A. senticosus habitats, while Eleutheroside B peaks in northern roots .
  • Developmental Stage : Eleutherosides are absent in fruits of 2- and 3-year-old plants but detected in 4-year-old fruits .

Analytical Methodologies

  • HPLC : Eleutheroside E and B are quantified using C18 columns with 0.5% phosphoric acid/acetonitrile gradients (R² = 0.9998–1.0000) .
  • UPLC-MS: Enables simultaneous determination of Eleutheroside E, B, and phenolic acids in plant tissues .

Biological Activity

Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of EE, drawing on various studies and research findings.

1. Pharmacological Properties

Eleutheroside E exhibits a broad spectrum of biological activities, including:

  • Anti-diabetic Effects : EE has been shown to enhance insulin sensitivity and glucose uptake in muscle cells. In studies involving insulin-resistant adipocytes, EE treatment led to increased glucose uptake, suggesting its potential role in managing diabetes . Additionally, dietary supplementation with EE in diabetic db/db mice resulted in improved glycemic control and reduced triglyceride levels .
  • Neuroprotective Effects : Research indicates that EE can protect against cognitive decline and memory impairments induced by radiation exposure. A study demonstrated that four weeks of EE supplementation improved cognitive function and remodeled gut microbiota in irradiated mice, highlighting its potential neuroprotective properties .
  • Anti-inflammatory Effects : EE has demonstrated significant anti-inflammatory activity by suppressing the expression of inflammatory proteins. This effect is particularly relevant in conditions such as myocardial infarction, where EE may exert protective effects on heart tissue .
  • Antioxidant Activity : The compound has been noted for its antioxidant properties, which contribute to its overall therapeutic potential. Studies have indicated that EE can reduce oxidative stress markers, thereby protecting cells from damage .

The biological effects of Eleutheroside E are mediated through several molecular pathways:

  • Insulin Signaling Pathway : EE enhances insulin-stimulated glucose uptake by activating key signaling molecules involved in glucose metabolism. In vitro studies have shown that EE amplifies insulin's effect on glucose uptake in myotubes .
  • Gut-Brain Axis Modulation : The neuroprotective effects of EE are linked to its ability to modulate gut microbiota composition. By reshaping the intestinal microbiome, EE influences neurotransmitter production and signaling pathways associated with cognitive function .
  • Cytochrome P450 Interaction : Research indicates that EE may interact with cytochrome P450 enzymes, potentially affecting drug metabolism. Studies have shown mixed-type inhibition of CYP2C9 and CYP2E1 by EE, which could have implications for drug-drug interactions .

Table 1: Summary of Key Studies on Eleutheroside E

Study ReferenceFocusFindings
Diabetes ManagementImproved glycemic control and insulin sensitivity in db/db mice.
NeuroprotectionEnhanced cognition and memory in irradiated mice; gut microbiota modulation.
Anti-inflammatory EffectsSuppressed inflammatory protein expression; protective effects in myocardial ischemia.
Cytochrome P450 InteractionMixed-type inhibition observed for CYP2C9 and CYP2E1; potential drug interaction risks.

4. Clinical Implications

The diverse pharmacological activities of Eleutheroside E suggest several potential clinical applications:

  • Diabetes Management : Given its ability to enhance insulin sensitivity and glucose uptake, EE could be developed as a complementary treatment for type 2 diabetes.
  • Cognitive Health : The neuroprotective effects observed in animal models indicate that EE may hold promise for preventing cognitive decline related to aging or radiation exposure.
  • Inflammatory Conditions : The anti-inflammatory properties of EE may provide therapeutic avenues for managing chronic inflammatory diseases.

Q & A

Q. How is Eleutheroside E quantified in plant extracts, and what analytical methods are validated for this purpose?

Eleutheroside E is quantified using validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods. For example, the USP35 standard outlines a protocol where plant extracts are dissolved in solvent (e.g., 5.0 mg/mL), and peak responses for Eleutheroside E are compared to reference standards via chromatograms . The formula for calculating percentages is:

Result=(rUrS)×CS×(VW)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times C_S \times \left(\frac{V}{W}\right) \times 100

where rUr_U and rSr_S are peak responses of the sample and standard, respectively, CSC_S is the standard concentration (mg/mL), VV is sample volume (mL), and WW is sample weight (mg). This method ensures reproducibility across studies .

Q. What are the primary biological activities of Eleutheroside E, and how are these effects validated experimentally?

Eleutheroside E exhibits anti-adipogenic, anti-fibrotic, and anti-stress properties. For instance, in 3T3-L1 pre-adipocytes, Eleutheroside E (≤25 µM) suppressed lipid accumulation by inhibiting PPAR-γ, C/EBPα, and Akt/mTOR pathway proteins, validated via Western blotting and dose-response assays . In hypertrophic scar fibroblasts, concentrations of 100–400 µM reduced cell viability and increased apoptosis, measured via Hoechst 33258 staining and factorial ANOVA . These studies emphasize dose-dependent validation and mechanistic pathway analysis .

Q. How is Eleutheroside E distinguished from structurally similar compounds like Eleutheroside B in phytochemical analyses?

Chromatographic separation (e.g., HPLC or TLC) with reference standards is critical. For example, Eleutheroside E (a lignan glucoside) and Eleutheroside B (a phenylpropanoid) exhibit distinct retention times and UV/spectral profiles. UHPLC-DAD/ESI-TOF-MS can further differentiate them via mass fragmentation patterns . Cross-referencing with authenticated standards ensures specificity .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating Eleutheroside E’s mechanism of action in diverse cell models?

Key considerations include:

  • Concentration Range : Use non-cytotoxic doses (e.g., ≤25 µM in adipocytes vs. 100–400 µM in fibroblasts ).
  • Control Groups : Include siRNA knockdowns (e.g., THBS1 siRNA in fibroblasts) to validate target specificity .
  • Time Points : Assess outcomes at multiple intervals (e.g., 12–48 hours for apoptosis ).
  • Statistical Rigor : Apply factorial ANOVA or Bonferroni correction to address multiple comparisons .

Q. How can researchers resolve contradictions in Eleutheroside E’s reported efficacy across studies?

Discrepancies may arise from:

  • Cell-Type Specificity : Anti-adipogenic effects in 3T3-L1 cells vs. lack of effect in other models.
  • Extract Purity : Variations in Eleutheroside E content (e.g., 0.96 mg/g in fruit extracts vs. 1.10% in root extracts ).
  • Methodological Differences : Drying techniques (e.g., microwave drying preserves Eleutheroside E better than hot air ). Mitigation strategies include standardizing extraction protocols and cross-validating findings with orthogonal assays (e.g., qPCR and Western blotting) .

Q. What strategies optimize Eleutheroside E extraction while minimizing degradation?

  • Drying Methods : Microwave drying retains Eleutheroside E (160.54 µg/100 g DW) better than hot air (25.95 µg/100 g DW) by reducing thermal degradation .
  • Solvent Selection : Use 40–50% ethanol for extraction, as it improves yield compared to formic acid-methanol .
  • Quantitative Validation : Employ triple-quadrupole MS (QQQ-MS) for high sensitivity and specificity in low-concentration samples .

Q. How can network pharmacology and molecular docking elucidate Eleutheroside E’s polypharmacology?

  • Target Prediction : Use databases like PharmMapper to identify potential targets (e.g., THBS1 in fibrosis or PPAR-γ in adipogenesis ).
  • Pathway Mapping : Construct component-target-disease networks via Cytoscape to visualize interactions (e.g., anti-anemia targets in blood deficiency syndromes ).
  • Validation : Confirm predicted targets with siRNA or CRISPR-Cas9 knockdowns followed by functional assays .

Methodological Resources

  • Quantitative Analysis : USP35 protocols for HPLC , UHPLC-DAD/ESI-TOF-MS .
  • Experimental Design : Factorial ANOVA for multi-concentration studies , mTOR pathway analysis via Western blotting .
  • Data Contradiction Resolution : Cross-model validation , solvent/drying optimization .

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